![molecular formula C18H27N3O4 B5664150 4-(2-furoyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5664150.png)
4-(2-furoyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one
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Overview
Description
Synthesis Analysis
The synthesis of triazaspiro dodecane derivatives, closely related to the compound , typically involves multi-step synthetic pathways. These methods may include the cyclization of appropriate precursors, such as brominated aldehydes or nitriles, followed by further functionalization through reactions like cyanoethylation and alkylation. For instance, the synthesis of 1,4,9-triazaspiro[5.5]undecane and 3,7,11-triazaspiro[5.6]dodecane derivatives has been demonstrated through such approaches, highlighting the versatility and complexity of synthesizing spirocyclic triazaspiro compounds (R. A. Kuroyan et al., 1986).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a spirocyclic core, incorporating triazaspiro and dodecane elements, which can significantly influence their chemical reactivity and interactions. X-ray crystallography has been a pivotal tool in determining the crystalline and molecular structures of related compounds, providing detailed insights into their geometrical configuration and electronic properties. For example, the structure of related triazaspiro compounds has been elucidated, offering a foundational understanding of their molecular geometry and potential reactive sites (N. V. Bubnov et al., 2011).
properties
IUPAC Name |
4-(furan-2-carbonyl)-10-(2-methoxyethyl)-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-19-9-10-21(17(23)15-4-3-12-25-15)14-18(19)6-5-16(22)20(8-7-18)11-13-24-2/h3-4,12H,5-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLJTPGLXYFFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCC(=O)N(CC2)CCOC)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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